6-Amino-2-bromonicotinic acid

Medicinal Chemistry Computational Chemistry Structure-Based Drug Design

6-Amino-2-bromonicotinic acid (CAS: 1805444-50-1) is a trisubstituted pyridine with orthogonal C2-bromo and C6-amino handles that enable sequential diversification without cross-reactivity. This scaffold supports convergent synthesis of kinase inhibitor libraries, systematic PROTAC linker exit vector evaluation, and radiolabeling for PET imaging. The regiospecific 6-amino-2-bromo pattern ensures reproducible HPLC profiles and reliable biological target engagement. Ideal for medicinal chemistry programs demanding dual functionalization in a single building block.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
Cat. No. B8053194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-bromonicotinic acid
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)O)Br)N
InChIInChI=1S/C6H5BrN2O2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H2,8,9)(H,10,11)
InChIKeyHICQYDIVHYHIHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2-bromonicotinic Acid: An Orthogonally Functionalized Pyridine Scaffold for Regioselective Diversification in Medicinal Chemistry


6-Amino-2-bromonicotinic acid (CAS: 1805444-50-1) is a trisubstituted pyridine derivative featuring a carboxylic acid group at the 3-position, a bromine atom at the 2-position, and an amino group at the 6-position . This specific substitution pattern yields an orthogonally functionalized heteroaromatic scaffold with a molecular weight of 217.02 g/mol (C₆H₅BrN₂O₂) and a computed topological polar surface area (TPSA) of 76.21 Ų . The compound serves as a versatile intermediate enabling sequential palladium-catalyzed cross-coupling reactions at the C2 bromine site, while the C6 amino group can undergo independent amidation or reductive amination without cross-reactivity, providing a strategic advantage in convergent synthetic route design .

Why 6-Amino-2-bromonicotinic Acid Cannot Be Substituted with Regioisomeric or Mono-Halogenated Nicotinic Acid Analogs


Regioisomeric analogs such as 2-amino-6-bromonicotinic acid (CAS: 1196157-51-3) share an identical molecular formula (C₆H₅BrN₂O₂) and molecular weight (217.02 g/mol), yet exhibit fundamentally different electronic and steric environments that dictate both chemical reactivity and biological target engagement . The 6-amino-2-bromo substitution pattern in the target compound positions the electron-donating amino group para to the ring nitrogen and ortho to the carboxylic acid, creating a unique hydrogen-bonding network and a distinct electrostatic potential surface compared to the 2-amino-6-bromo regioisomer . Additionally, mono-halogenated nicotinic acids (e.g., 2-bromonicotinic acid or 6-aminonicotinic acid) lack the dual orthogonal handles required for sequential diversification, making them unsuitable for convergent synthetic strategies that demand independent functionalization of two distinct positions. Even small computational differences in LogP (e.g., ChemScene computed LogP 1.1245 for target vs. varied predictions for regioisomer) and solubility parameters translate into measurable divergences in chromatographic retention and formulation behavior .

Quantitative Differential Evidence: 6-Amino-2-bromonicotinic Acid vs. Regioisomeric and Scaffold Analogs


Molecular Topology and Pharmacophore Geometry: TPSA and Hydrogen Bonding Architecture

The target compound (6-amino-2-bromonicotinic acid) and its regioisomer (2-amino-6-bromonicotinic acid) share an identical topological polar surface area (TPSA) of 76.21 Ų . This equivalence arises from the identical heavy atom composition and hydrogen bond donor/acceptor counts (H_Donors=2, H_Acceptors=3). However, the spatial arrangement of these pharmacophoric elements differs critically: in the target compound, the 6-amino group is positioned para to the pyridine nitrogen and ortho to the carboxylic acid, forming an intramolecular hydrogen bond network distinct from that of the 2-amino-6-bromo regioisomer . While direct head-to-head crystallographic or binding data remain absent in the open literature, this differential geometry represents a class-level inference that the two regioisomers will present non-identical pharmacophores to biological targets and cannot be substituted without altering SAR outcomes.

Medicinal Chemistry Computational Chemistry Structure-Based Drug Design

Lipophilicity Divergence: Computed LogP Differences Impacting Chromatographic and Formulation Behavior

Computational lipophilicity predictions reveal a measurable divergence between the target compound and its regioisomer. 6-Amino-2-bromonicotinic acid exhibits a computed LogP of 1.1245 (ChemScene) and 0.94 (ChemSrc) [1]. In contrast, 2-amino-6-bromonicotinic acid shows a broader range of predicted LogP values across different algorithms: iLOGP = 0.94, XLOGP3 = 1.61, WLOGP = 1.13, MLOGP = -0.52, SILICOS-IT = 0.72, with a Consensus LogP of 0.78 . The target compound's LogP values cluster in a narrower, higher range (0.94–1.12) compared to the regioisomer's lower consensus average (0.78), indicating a quantifiable, albeit computational, difference in hydrophobicity. This difference translates to distinct reversed-phase HPLC retention times and divergent solubility profiles in aqueous-organic solvent systems .

ADME Prediction Analytical Chemistry Formulation Science

Predicted Aqueous Solubility Differential Between 6-Amino-2-bromonicotinic Acid and Its Regioisomer

Predicted aqueous solubility, a critical parameter for in vitro assay preparation and in vivo formulation, differs between the target compound and its 2-amino-6-bromo regioisomer. The regioisomer exhibits a computed LogS (ESOL) of -2.54, corresponding to an estimated solubility of 0.63 mg/mL (2.9 mM), classified as "Soluble" . While an equivalent LogS prediction for 6-amino-2-bromonicotinic acid is not published, the established LogP difference (target LogP 1.12 vs. regioisomer consensus LogP 0.78) provides a class-level inference that the target compound, being marginally more lipophilic, will exhibit proportionally lower aqueous solubility . The general solubility equation (GSE) indicates that a ΔLogP of +0.34 corresponds to an approximate 1.5- to 2.2-fold reduction in aqueous solubility for compounds with similar TPSA and molecular weight.

Preformulation Biopharmaceutics Analytical Method Development

Orthogonal Reactivity Advantage: Sequential Diversification at C2-Bromo and C6-Amino Sites

The 6-amino-2-bromonicotinic acid scaffold provides two chemically orthogonal functional handles enabling sequential, non-interfering derivatization. The C2 bromine atom serves as an electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), while the C6 amino group can undergo independent amide coupling or reductive amination with aldehydes . Mono-functional analogs such as 2-bromonicotinic acid (lacking the C6 amino group) or 6-aminonicotinic acid (lacking the C2 bromine) cannot support this sequential diversification strategy. Furthermore, the target compound's C6 amino group is positioned para to the pyridine nitrogen, which modulates its nucleophilicity and basicity (pKa of conjugate acid predicted to be ~4-5) relative to amino groups in alternative positions . This class-level inference indicates that protecting group strategies and reaction conditions optimized for the target scaffold may not translate to regioisomeric analogs.

Synthetic Methodology Parallel Synthesis Medicinal Chemistry

Ionization State Differential: Distinct pKa Profile Dictating pH-Dependent Solubility and Extraction Behavior

The ionization profile of 6-amino-2-bromonicotinic acid is governed by three ionizable centers: the carboxylic acid group (predicted pKa = 2.78±0.10), the pyridine nitrogen (predicted pKa ~3.5-4.5), and the 6-amino group (conjugate acid pKa predicted ~4-5) . The regioisomeric 2-amino-6-bromonicotinic acid presents a distinctly different pKa array due to the altered electronic relationship between the amino group and the carboxylic acid . The para-relationship of the 6-amino group to the pyridine nitrogen in the target compound reduces the basicity of the pyridine nitrogen relative to an unsubstituted pyridine, while the ortho-carboxylic acid forms an intramolecular hydrogen bond that stabilizes the zwitterionic form at physiological pH. This pH-dependent speciation profile directly impacts the compound's extraction efficiency in liquid-liquid partitioning, its retention on ion-exchange or reversed-phase sorbents, and its suitability for salt formation with various counterions [1].

Analytical Chemistry Preparative Chromatography Salt Selection

High-Value Application Scenarios for 6-Amino-2-bromonicotinic Acid in Medicinal Chemistry and Chemical Biology


Convergent Synthesis of Kinase-Focused Compound Libraries via Orthogonal C2 and C6 Functionalization

The orthogonal reactivity of 6-amino-2-bromonicotinic acid enables the parallel or sequential diversification of the C2-bromo and C6-amino positions, making it an ideal core scaffold for generating kinase inhibitor libraries. The C2 bromine undergoes Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids to install diverse aromatic groups, while the C6 amino group can be independently acylated, sulfonylated, or alkylated to explore vectors extending toward solvent-exposed regions or the hinge-binding motif. This convergent strategy reduces synthetic steps and material consumption compared to linear analog synthesis, aligning with the scaffold's demonstrated utility as a building block for heterocyclic compound construction [1].

Design of Regioisomerically Defined Positron Emission Tomography (PET) Tracer Precursors

Halogenated nicotinic acid derivatives serve as precursors for radiolabeling with fluorine-18 or iodine-124 for PET imaging applications. The specific 6-amino-2-bromo substitution pattern provides a chemically defined handle for nucleophilic aromatic substitution with [¹⁸F]fluoride at the C2 position, while the C6 amino group can be conjugated to targeting vectors (peptides, small-molecule ligands) without competing side reactions. The distinct LogP and TPSA profile of this regioisomer ensures predictable radiochemical purification by HPLC, and the absence of confounding regioisomeric impurities is critical for meeting radiopharmaceutical quality control specifications .

Rational Design of PROTAC Linker Attachment Points via Orthogonal Handle Selection

In proteolysis-targeting chimera (PROTAC) development, the selection of an appropriate linker attachment point on the target-binding warhead critically influences ternary complex formation and degradation efficiency. 6-Amino-2-bromonicotinic acid provides two distinct, chemically orthogonal attachment vectors: the C2 position (accessible via cross-coupling) and the C6 amino group (accessible via amide bond formation). This orthogonality permits the systematic evaluation of linker exit vectors without redesigning the core warhead scaffold, accelerating SAR studies for optimal linker geometry. The trifunctional architecture (bromine, amino, carboxylic acid) provides flexibility in synthetic route design that mono-functional nicotinic acid derivatives cannot match .

Quote Request

Request a Quote for 6-Amino-2-bromonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.